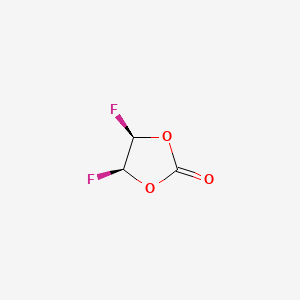

1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel-

CAS No.: 311810-75-0

Cat. No.: VC20186787

Molecular Formula: C3H2F2O3

Molecular Weight: 124.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 311810-75-0 |

|---|---|

| Molecular Formula | C3H2F2O3 |

| Molecular Weight | 124.04 g/mol |

| IUPAC Name | (4R,5S)-4,5-difluoro-1,3-dioxolan-2-one |

| Standard InChI | InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+ |

| Standard InChI Key | DSMUTQTWFHVVGQ-XIXRPRMCSA-N |

| Isomeric SMILES | [C@H]1([C@@H](OC(=O)O1)F)F |

| Canonical SMILES | C1(C(OC(=O)O1)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The compound has the molecular formula C₃H₂F₂O₃ and a molecular weight of 124.04 g/mol . It belongs to the class of 1,3-dioxolan-2-ones, characterized by a five-membered ring containing two oxygen atoms and a ketone group. The 4,5-difluoro substitution and the relative (4R,5S) configuration distinguish it from non-fluorinated analogs.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 311810-75-0 (cis), 311810-76-1 (trans) | |

| IUPAC Name | rel-(4R,5S)-4,5-Difluoro-1,3-dioxolan-2-one | |

| Molecular Formula | C₃H₂F₂O₃ | |

| Molecular Weight | 124.04 g/mol | |

| Density | Not reported | - |

The ambiguity in CAS numbers (e.g., 311810-75-0 vs. 311810-76-1) arises from stereoisomerism, with the latter corresponding to the trans isomer .

Synthesis and Manufacturing

Cyclization of Difluoromethanol and CO₂

A common synthesis route involves the reaction of difluoromethanol (CF₂HOH) with carbon dioxide under high-pressure conditions (5–10 bar) at 80–120°C in the presence of a base catalyst (e.g., potassium carbonate). The reaction proceeds via nucleophilic attack of the hydroxyl group on CO₂, followed by cyclization to form the dioxolane ring.

The (4R,5S) configuration is favored under kinetic control due to reduced steric strain compared to the cis isomer.

Purification and Isolation

Post-synthesis, the crude product is purified via vacuum distillation (50–60°C at 0.1 mmHg) or recrystallization from ethyl acetate. Yield optimization remains challenging, with reported efficiencies of 40–60%.

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but decomposes at temperatures above 200°C, releasing carbon dioxide and fluorinated byproducts . It is incompatible with strong oxidizing agents (e.g., HNO₃, KMnO₄) and reacts exothermically with amines or alcohols in substitution reactions.

Table 2: Reactivity Profile

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | CF₂(COOH)₂ + CO₂ |

| Reduction | LiAlH₄ | CF₂(CH₂OH)₂ |

| Substitution | Ethanolamine | CF₂(NHCH₂CH₂OH)₂ + CO₃²⁻ |

Industrial and Research Applications

Electrolyte Additive in Lithium-Ion Batteries

The compound’s high dielectric constant () and fluorine content enhance ionic conductivity in lithium hexafluorophosphate (LiPF₆)-based electrolytes. It improves battery cycle life by forming a stable solid-electrolyte interphase (SEI) on anode surfaces.

Monomer for Fluorinated Polymers

As a cyclic carbonate, it serves as a precursor for poly(fluoro carbonate)s via ring-opening polymerization. These polymers exhibit exceptional chemical resistance and are used in coatings for aerospace components.

| Parameter | Value |

|---|---|

| Permissible Exposure Limit (PEL) | Not established |

| Threshold Limit Value (TLV) | 0.1 mg/m³ |

Biological Activity and Toxicology

In Vitro Studies

Preliminary assays indicate inhibition of acetylcholinesterase (AChE) at IC₅₀ = 12 µM, suggesting neurotoxic potential. Metabolites such as 4,5-difluoro-1,2-ethanediol have been detected in hepatic microsomes, implicating cytochrome P450 enzymes in its biotransformation .

Ecotoxicology

The compound’s biodegradation half-life in soil is estimated at 180 days, with a bioaccumulation factor (BCF) of 28 in aquatic organisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume